Pentafluorophenyl 1,3-thiazole-2-sulfonate
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Overview
Description
Pentafluorophenyl 1,3-thiazole-2-sulfonate is a chemical compound with the molecular formula C9H2F5NO3S2 and a molecular weight of 331.24 g/mol It is characterized by the presence of a pentafluorophenyl group attached to a 1,3-thiazole-2-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentafluorophenyl 1,3-thiazole-2-sulfonate typically involves the reaction of pentafluorophenol with 1,3-thiazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 1,3-thiazole-2-sulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiazole ring can participate in redox reactions under appropriate conditions.
Hydrolysis: The sulfonate ester can be hydrolyzed to yield the corresponding sulfonic acid and pentafluorophenol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation and reduction: Oxidized or reduced thiazole compounds.
Hydrolysis: Thiazole-2-sulfonic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 1,3-thiazole-2-sulfonate has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentafluorophenyl 1,3-thiazole-2-sulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate ester, making it more reactive towards nucleophiles. This reactivity is crucial for its applications in organic synthesis and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 1,3-thiazole-2-carboxylate
- Pentafluorophenyl 1,3-thiazole-2-phosphate
- Pentafluorophenyl 1,3-thiazole-2-sulfinate
Uniqueness
Pentafluorophenyl 1,3-thiazole-2-sulfonate is unique due to its combination of a highly electron-withdrawing pentafluorophenyl group and a reactive sulfonate ester. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 1,3-thiazole-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F5NO3S2/c10-3-4(11)6(13)8(7(14)5(3)12)18-20(16,17)9-15-1-2-19-9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFZDXGJLWXINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F5NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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